Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate
Overview
Description
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties, making it valuable in fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate typically involves the reaction of cyclohexylamine with 2-morpholinoacetic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclohexyl-2-[(2-piperidinoacetyl)amino]propanoate
- Methyl 3-cyclohexyl-2-[(2-pyrrolidinoacetyl)amino]propanoate
- Methyl 3-cyclohexyl-2-[(2-piperazinoacetyl)amino]propanoate
Uniqueness
Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate stands out due to its morpholino group, which imparts unique steric and electronic properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs.
Properties
IUPAC Name |
methyl 3-cyclohexyl-2-[(2-morpholin-4-ylacetyl)amino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-21-16(20)14(11-13-5-3-2-4-6-13)17-15(19)12-18-7-9-22-10-8-18/h13-14H,2-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQNWKKNCIUPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.